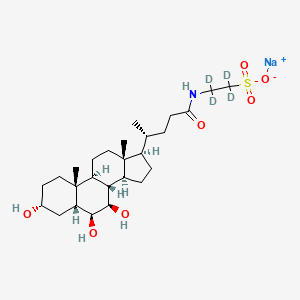

Tauro-beta-muricholic Acid-d4 Sodium Salt

Description

The Strategic Utility of Isotope-Labeled Bile Acids in Systems Biology

Systems biology and metabolomics aim to understand the large-scale network of small molecules (metabolites) within a biological system. thermofisher.com However, accurately quantifying these endogenous compounds in complex biological samples like plasma, serum, or tissue is a significant challenge. restek.comnih.gov Biological matrices contain numerous substances that can interfere with analytical instruments, causing "matrix effects" that can suppress or enhance the signal of the target analyte, leading to inaccurate measurements. thermofisher.comsciex.com

Stable isotope-labeled (SIL) compounds, particularly those labeled with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen), are invaluable for overcoming these challenges. numberanalytics.com When used as internal standards, these labeled analogues are chemically identical to the endogenous compounds being measured but have a higher mass due to the presence of deuterium atoms. numberanalytics.com By adding a precise amount of a deuterated standard, such as a deuterated bile acid, to a sample at the beginning of the analytical workflow, researchers can use it to normalize the results. thermofisher.com This approach, known as isotope dilution mass spectrometry, effectively corrects for variations during sample preparation and analysis, including extraction efficiency and instrument-related fluctuations. thermofisher.comnih.gov This ensures that the quantification of the target bile acid is both accurate and reproducible across different samples and studies. thermofisher.comsciex.com

The use of SIL analogues is a cornerstone of modern quantitative metabolomics, enabling the reliable analysis of metabolic pathways and the identification of biomarkers for various diseases. nih.govnih.gov

Academic Contextualization of Tauro-beta-muricholic Acid

Tauro-beta-muricholic acid (TβMCA) is a taurine-conjugated bile acid. avantiresearch.comisotope.com It is considered a primary bile acid in rodents and is derived from the conjugation of β-muricholic acid with the amino acid taurine (B1682933). avantiresearch.comcaymanchem.com

Scientifically, TβMCA is most notable for its role as a potent and naturally occurring antagonist of the Farnesoid X receptor (FXR). nih.govvtt.firesearchgate.net FXR is a nuclear receptor that plays a crucial role in regulating the synthesis and enterohepatic circulation of bile acids, as well as lipid and glucose metabolism. nih.govnih.gov While many bile acids activate (agonize) FXR, TβMCA functions to inhibit its activity. researchgate.net

Research has shown that the levels of TβMCA are significantly influenced by the gut microbiota. nih.gov In germ-free mice, TβMCA levels are high; however, when these mice are colonized with conventional gut microbiota, the levels of TβMCA are dramatically reduced. caymanchem.comnih.gov This occurs because gut bacteria produce bile salt hydrolase (BSH) enzymes that deconjugate TβMCA. nih.gov This microbial regulation of an endogenous FXR antagonist highlights a key mechanism through which the gut microbiome can influence host metabolism. nih.govnih.gov

Rationale for the Application of Tauro-beta-muricholic Acid-d4 Sodium Salt as a Research Probe

Given the biological significance of TβMCA as an FXR antagonist and its connection to the gut microbiome, accurately measuring its concentration in research settings is critical. caymanchem.comresearchgate.net This is precisely where this compound (TβMCA-d4) becomes an essential research probe. caymanchem.com

TβMCA-d4 is a stable isotope-labeled version of TβMCA, where four hydrogen atoms have been replaced with deuterium atoms. caymanchem.com This labeling makes it an ideal internal standard for the quantification of endogenous TβMCA using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.combiomol.com

The rationale for its use is straightforward:

Accurate Quantification: When added to a biological sample, TβMCA-d4 behaves identically to the natural TβMCA during extraction and chromatographic separation. nih.gov However, the mass spectrometer can easily distinguish between the deuterated standard (TβMCA-d4) and the endogenous analyte due to the mass difference. sciex.com This allows for precise correction of any sample loss or matrix-induced signal variation. thermofisher.com

Specificity and Reliability: The d4 label provides a sufficient mass shift to avoid isotopic overlap with the natural compound, ensuring a clear and distinct signal for both the standard and the analyte. thermofisher.com This is crucial for reliable and reproducible measurements, particularly at low concentrations. sciex.com

By enabling the precise measurement of TβMCA, the d4-labeled sodium salt variant allows researchers to accurately study the dynamics of FXR signaling, the metabolic activity of the gut microbiota, and their combined effects on host physiology and disease. nih.govcaymanchem.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Formal Name | 2-[[(3α,5β,6β,7β)-3,6,7-trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt | caymanchem.com |

| Synonyms | TβMCA-d4, Tauro-β-muricholate-d4 | caymanchem.combiomol.com |

| Molecular Formula | C₂₆H₄₀D₄NO₇S • Na | caymanchem.com |

| Formula Weight | 541.7 | caymanchem.combiomol.com |

| Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H44NNaO7S |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1/i12D2,13D2; |

InChI Key |

NYXROOLWUZIWRB-HDUQSIIOSA-M |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing Tauro Beta Muricholic Acid D4 Sodium Salt

Quantitative Bioanalysis of Bile Acid Metabolomes

Quantitative bioanalysis of the bile acid metabolome is essential for understanding the intricate roles these molecules play in health and disease. The chemical diversity and wide concentration ranges of bile acids in biological samples necessitate robust and sensitive analytical techniques. Tauro-beta-muricholic acid-d4 sodium salt is specifically utilized as an internal standard for the precise quantification of its endogenous, non-labeled counterpart, tauro-beta-muricholic acid (TβMCA). caymanchem.com

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.net It is considered a primary reference method for the characterization of reference materials. researchgate.net The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard—in this case, this compound—to a sample containing the native analyte (TβMCA). caymanchem.comresearchgate.net The deuterated standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms.

After the sample is thoroughly mixed to ensure isotopic equilibration, it undergoes extraction, purification, and derivatization steps. During analysis by mass spectrometry (typically LC-MS/MS), the instrument measures the ratio of the ion signal from the native analyte to that of the isotopically labeled standard. nih.gov Because the standard and analyte behave almost identically during sample preparation and ionization, any sample loss or variation affects both compounds equally. This internal calibration corrects for these potential errors, allowing for highly accurate quantification of the endogenous TβMCA. nih.govnih.gov This approach is crucial in external quality assessment (EQA) schemes to harmonize results from different laboratories and methods. nih.gov

The application of this compound in IDMS is pivotal for studies investigating the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis. TβMCA is a known natural antagonist of FXR. caymanchem.comnih.gov By enabling precise quantification, the d4-labeled standard helps researchers accurately determine how TβMCA levels change in response to various stimuli, such as alterations in gut microbiota, and how these changes impact FXR signaling. nih.gov

Chromatographic Separation Techniques for Bile Acid Profiling (e.g., UHPLC)

The accurate quantification of individual bile acids from a complex biological mixture is confounded by the presence of numerous isomers—compounds with the same mass but different structures (e.g., stereoisomers). nih.govnih.gov Therefore, efficient chromatographic separation prior to mass spectrometric detection is critical. Ultra-High Performance Liquid Chromatography (UHPLC) is the predominant technique for bile acid profiling due to its high resolution, speed, and sensitivity. nih.govamazonaws.com

A typical UHPLC-MS/MS method for bile acid analysis can separate dozens of different bile acid species, including non-conjugated, glycine-conjugated, and taurine-conjugated forms, in a single analytical run of 15-25 minutes. nih.govamazonaws.com The separation is most often achieved using a reversed-phase column, such as a C18 or a biphenyl (B1667301) column, which is particularly effective for separating isomeric muricholic acid species. nih.gov A gradient elution with solvents like methanol (B129727) or acetonitrile (B52724) mixed with water, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is employed. nih.govresearchgate.net

In such a method, this compound would be added to the sample at the beginning of the preparation process. It would then co-elute with the endogenous TβMCA from the UHPLC column. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, would be set to detect the specific mass transitions for both the labeled standard and the native analyte, allowing for simultaneous separation and detection. nih.govnih.gov

Table 1: Example of UHPLC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Setting |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-Phase C18 or Biphenyl (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Run Time | 6.5 - 21 minutes nih.govnih.gov |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | This compound (for TβMCA) and other relevant deuterated bile acids caymanchem.comnih.gov |

Matrix Effects and Internal Standard Normalization Strategies

Matrix effects are a significant challenge in LC-MS-based bioanalysis, representing the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins in plasma or tissue). nih.govresearchgate.net These effects can lead to inaccurate and imprecise quantification. The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. nih.govresearchgate.net

This compound is the ideal internal standard for TβMCA because its physicochemical properties and chromatographic retention time are virtually identical to the native compound. caymanchem.com As a result, it experiences the same matrix effects as the analyte. researchgate.net When the ratio of the analyte peak area to the internal standard peak area is calculated, the signal suppression or enhancement is canceled out. This process is known as internal standard normalization. researchgate.net

The effectiveness of this normalization can be assessed by calculating the "internal standard normalized matrix effect." nih.gov This involves comparing the analyte/IS ratio in a post-extraction spiked sample (matrix + analyte + IS) to the ratio in a pure solution (solvent + analyte + IS). A value close to 100% indicates that the internal standard has successfully compensated for the matrix effect. researchgate.net The use of this compound ensures that the quantification of TβMCA is robust and reliable, even across different sample types and patient populations where matrix composition may vary. nih.gov

Targeted Bile Acid Flux Analysis and Metabolic Tracing

Beyond static concentration measurements, understanding the dynamic movement, or flux, of bile acids through metabolic pathways is crucial. Targeted flux analysis and metabolic tracing studies utilize isotopically labeled molecules to follow their transformation and circulation in a biological system.

Elucidation of Bile Acid Biosynthetic Pathways

Bile acids are synthesized from cholesterol in the liver via two primary routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govyoutube.com The classic pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), while the alternative pathway begins with sterol 27-hydroxylase (CYP27A1). youtube.comyoutube.com In mice, the primary bile acids cholic acid and chenodeoxycholic acid (CDCA) are produced, with CDCA being further metabolized to α- and β-muricholic acids. nih.gov These are then conjugated with taurine (B1682933) or glycine (B1666218) before secretion. youtube.com

By administering a labeled precursor, researchers can trace its conversion through these pathways. While this compound itself is a final product, its use as a highly specific internal standard is critical for studies that aim to quantify the output of these pathways. For instance, by introducing a labeled cholesterol precursor and then quantifying the resulting labeled and unlabeled TβMCA (using the d4 standard for accurate measurement), one can determine the de novo synthesis rate of this specific bile acid. This helps elucidate how genetic modifications or disease states affect the flux through different branches of the biosynthetic network. nih.gov

Tracing Enterohepatic Circulation Dynamics

The majority of the bile acid pool (around 95%) is reabsorbed in the terminal ileum and returned to the liver via the portal vein for re-secretion, a process known as enterohepatic circulation. nih.govnih.gov This recycling is critical for maintaining the bile acid pool and regulating lipid digestion. The gut microbiota plays a significant role in this process by modifying primary bile acids into secondary bile acids. nih.govyoutube.com

Metabolic tracing with stable isotopes is a powerful tool to study these dynamics. Administering a labeled bile acid, such as a ¹³C- or ²H-labeled version, allows researchers to track its journey from the liver to the gut and back. This compound serves as the essential quantification standard in such experiments. For example, if a labeled precursor to TβMCA is administered, the d4-standard allows for the precise measurement of the appearance and disappearance of the newly synthesized tracer in different compartments (liver, bile, intestine, plasma). This provides detailed insights into transit times, reabsorption efficiency, and the influence of the gut microbiome on TβMCA metabolism. nih.govnih.govnih.gov Given that TβMCA is an FXR antagonist, understanding its circulation dynamics is key to understanding the gut-liver signaling axis. nih.gov

Investigating Microbiome-Dependent Bile Acid Biotransformations

The gut microbiome profoundly influences the composition of the bile acid pool through a series of enzymatic modifications. This compound is instrumental in accurately quantifying its unlabeled counterpart, TβMCA, a murine-specific primary bile acid that has been identified as a potent antagonist of the farnesoid X receptor (FXR). nih.govnih.govresearchgate.net The use of this internal standard in LC-MS/MS analysis allows for precise measurement of TβMCA levels, which has been shown to be significantly modulated by the presence and composition of the gut microbiota.

Pioneering research in this area has demonstrated a stark contrast in TβMCA concentrations between germ-free and conventionally raised mice. In the absence of a gut microbiome, TβMCA accumulates to high levels in the enterohepatic system. nih.govcaymanchem.com However, upon colonization with a conventional microbiota, the levels of TβMCA are dramatically reduced. nih.govcaymanchem.com This microbial-driven reduction in TβMCA, an FXR antagonist, leads to the alleviation of FXR inhibition in the ileum. This, in turn, allows for the expression of Fibroblast Growth Factor 15 (FGF15), which signals to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.govresearchgate.net Consequently, the gut microbiota is a critical regulator of bile acid homeostasis, in part through its metabolism of TβMCA.

The precise quantification of TβMCA, facilitated by its deuterated internal standard, has been crucial in elucidating this mechanism. Studies have shown that the introduction of specific bacterial species can differentially impact TβMCA levels, highlighting the functional specificity of the gut microbiome in bile acid metabolism. For instance, the colonization of germ-free mice with human donor feces leads to a significant reduction in TβMCA. caymanchem.com Furthermore, elevated levels of TβMCA have been observed in the intestines of mice resistant to high-fat diet-induced obesity, fatty liver, and diabetes, suggesting a potential therapeutic role for targeting this microbial-bile acid axis. caymanchem.com

Table 1: Impact of Gut Microbiota on Tauro-beta-muricholic Acid (TβMCA) Levels

| Condition | Relative TβMCA Levels | Key Finding | Reference |

| Germ-Free Mice | High | Accumulation of the FXR antagonist TβMCA in the absence of gut microbiota. | nih.govcaymanchem.com |

| Conventionally Raised Mice | Low | Gut microbiota metabolizes TβMCA, reducing its concentration. | nih.gov |

| Germ-Free Mice Colonized with Human Feces | Reduced | Demonstrates the capacity of human-derived microbiota to metabolize murine primary bile acids. | caymanchem.com |

Methodological Advancements in Bile Acid Quantification

The development of robust and sensitive analytical methods is paramount for the accurate profiling of the vast and complex bile acid metabolome. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern LC-MS/MS-based quantification strategies. These internal standards are chemically identical to their endogenous counterparts but have a greater mass due to the incorporation of heavy isotopes like deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and analysis. This corrects for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Numerous studies have reported the development and validation of LC-MS/MS methods for the comprehensive analysis of bile acids in various biological matrices, including plasma, serum, liver tissue, and feces. nih.govresearchgate.net These methods often include a panel of deuterated internal standards to cover the different classes of bile acids, with this compound being a critical component for studies involving murine models. The validation of these methods typically assesses parameters such as linearity, lower limit of quantification (LLOQ), precision, accuracy, and recovery.

Table 2: Representative Method Validation Parameters for Bile Acid Quantification using LC-MS/MS with Deuterated Internal Standards

| Parameter | Typical Performance | Significance |

| Linearity (r²) | >0.99 | Indicates a strong correlation between the instrument response and the concentration of the analyte over a defined range. |

| LLOQ | ng/mL to low µM range | Defines the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |

| Intra-day Precision (%CV) | <15% | Measures the reproducibility of the method within a single day. |

| Inter-day Precision (%CV) | <15% | Assesses the reproducibility of the method across different days. |

| Accuracy (%RE) | ±15% | Represents the closeness of the measured value to the true value. |

The continuous refinement of LC-MS/MS methodologies, including advancements in chromatographic separation techniques and the sensitivity of mass spectrometers, coupled with the availability of high-purity internal standards like this compound, enables researchers to delve deeper into the intricate roles of bile acids in health and disease. These methodological advancements are crucial for identifying subtle yet significant changes in bile acid profiles that may serve as biomarkers for various pathophysiological conditions.

Biochemical Pathways and Enzymatic Transformations Associated with Tauro Beta Muricholic Acid

Primary and Secondary Bile Acid Metabolism Pathways

The journey of tauro-beta-muricholic acid begins with the synthesis of its precursors in the liver, which are then modified through conjugation.

Hepatic Biosynthesis of Muricholic Acid Precursors

Muricholic acids are primary bile acids in mice, with β-muricholic acid being a prominent member. wikipedia.org Their direct precursors are chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA). wikipedia.org The hepatic biosynthesis of these precursors occurs via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway, both originating from cholesterol.

The classical pathway is the dominant route, accounting for approximately 75-90% of total bile acid synthesis. nih.govnih.gov It is initiated in the liver by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is the rate-limiting step in this pathway. numberanalytics.comcreative-proteomics.com CYP7A1 hydroxylates cholesterol to form 7α-hydroxycholesterol. Following a series of further enzymatic modifications to the steroid nucleus, the pathway leads to the production of both cholic acid and CDCA. numberanalytics.com The formation of cholic acid is dependent on the activity of sterol 12α-hydroxylase (CYP8B1) , while the pathway leading to CDCA does not involve this enzyme. researchgate.net

The alternative pathway contributes a smaller fraction to the total bile acid pool. nih.gov This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , which hydroxylates cholesterol at the C27 position to form 27-hydroxycholesterol. numberanalytics.comresearchgate.net This intermediate is then further hydroxylated by oxysterol 7α-hydroxylase (CYP7B1) . researchgate.net The alternative pathway predominantly yields CDCA. nih.gov

In mice, a key species-specific step occurs where CDCA is converted to α-muricholic acid by the enzyme cytochrome P450 2c70 (Cyp2c70) . wikipedia.org Subsequently, α-muricholic acid can be epimerized to β-muricholic acid. wikipedia.org UDCA, another precursor, can also be converted to β-muricholic acid by Cyp2c70. wikipedia.org While UDCA is considered a primary bile acid in mice, a significant portion is also produced through the bacterial epimerization of CDCA in the gut. nih.govnih.gov

Table 1: Key Enzymes in the Hepatic Biosynthesis of Muricholic Acid Precursors

| Enzyme | Pathway | Function | Precursor(s) | Product(s) |

| CYP7A1 | Classical | Rate-limiting step in bile acid synthesis | Cholesterol | 7α-hydroxycholesterol |

| CYP8B1 | Classical | Directs synthesis towards cholic acid | Intermediates | Cholic acid pathway |

| CYP27A1 | Alternative | Initiates the alternative pathway | Cholesterol | 27-hydroxycholesterol |

| CYP7B1 | Alternative | Hydroxylates oxysterols | 27-hydroxycholesterol | CDCA pathway |

| Cyp2c70 | Muricholic Acid Synthesis (mice) | 6β-hydroxylation | CDCA, UDCA | α-muricholic acid, β-muricholic acid |

Conjugation Mechanisms: Taurine (B1682933) and Glycine (B1666218) Amidation

Before being secreted from the hepatocytes into the bile, primary bile acids, including β-muricholic acid, undergo conjugation with the amino acids taurine or glycine. elsevier.esbiocrates.com This process increases their water solubility and reduces their cytotoxicity. biocrates.comnih.gov In mice, conjugation is almost exclusively with taurine. nih.gov

The conjugation is a two-step enzymatic process:

Activation of the bile acid: The enzyme bile acid-CoA synthetase (BACS) , also known as cholyl-CoA synthetase, activates the bile acid by converting it into a bile acid-CoA thioester. This reaction requires ATP. mthfrsupport.com.aunih.gov

Amidation with an amino acid: The enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) then catalyzes the transfer of the bile acid from its CoA ester to the amino group of either taurine or glycine, forming an amide bond. mthfrsupport.com.aunih.gov This results in the formation of tauro-conjugated or glyco-conjugated bile acids.

The expression of both BACS and BAAT is regulated by the nuclear receptor farnesoid X receptor (FXR) . nih.govnih.gov When bile acid levels are high, FXR is activated and induces the expression of these conjugation enzymes, thereby promoting the formation of conjugated bile acids. nih.gov

Microbiome-Mediated Biotransformations of Muricholic Acid

Once secreted into the intestine, conjugated bile acids like tauro-beta-muricholic acid are subject to extensive metabolism by the resident gut microbiota.

Deconjugation by Bacterial Bile Salt Hydrolases

A crucial initial step in the intestinal transformation of conjugated bile acids is deconjugation, which is the hydrolysis of the amide bond linking the bile acid to taurine or glycine. nih.govanimbiosci.org This reaction is catalyzed by bile salt hydrolases (BSHs) , enzymes that are produced by a wide range of gut bacteria, including species of Lactobacillus, Bifidobacterium, and Clostridium. nih.govmdpi.com

The deconjugation of tauro-beta-muricholic acid by BSHs releases unconjugated β-muricholic acid and a free taurine molecule. nih.gov The resulting unconjugated bile acids are less water-soluble and more readily reabsorbed across the intestinal epithelium or are further metabolized by the microbiota. researchgate.net The activity and substrate specificity of BSHs can vary between different bacterial species, with some showing a preference for either glycine- or taurine-conjugated bile acids. lamsam-casalotti.org.uk For instance, studies on lactobacilli have shown that deconjugation ability is generally higher for glyco-conjugated bile salts compared to tauro-conjugated ones. lamsam-casalotti.org.uk

Epimerization and Dehydroxylation Reactions

Following deconjugation, the steroid nucleus of muricholic acid can undergo further modifications by the gut microbiota, primarily through epimerization and dehydroxylation reactions. nih.govnih.gov

Epimerization involves a change in the stereochemical orientation of a hydroxyl group. Bacterial hydroxysteroid dehydrogenases (HSDHs) are responsible for these transformations. nih.gov For example, the 7α-hydroxyl group of α-muricholic acid can be epimerized to a 7β-hydroxyl group, yielding β-muricholic acid. This interconversion is a key step in the formation of different muricholic acid isomers within the gut.

Dehydroxylation , specifically 7α-dehydroxylation, is a hallmark of secondary bile acid formation. This process is carried out by a limited number of gut bacteria that possess the bile acid inducible (bai) gene cluster. nih.gov This reaction removes the hydroxyl group at the C7 position. While the primary substrates for this reaction are cholic acid and CDCA (leading to deoxycholic acid and lithocholic acid, respectively), the potential for dehydroxylation of muricholic acids also exists, which would lead to the formation of more hydrophobic and potentially cytotoxic bile acid species.

Interconversion of Bile Acid Species within Metabolic Networks

The metabolism of tauro-beta-muricholic acid is part of a complex network of interconverting bile acid species that spans the liver and the gut. researchgate.nethoustonmethodist.org This network is crucial for regulating the size and composition of the bile acid pool.

In the liver of mice, the primary bile acid CDCA is a major hub, being converted to α-muricholic acid by Cyp2c70. wikipedia.org α-muricholic acid can then be epimerized to β-muricholic acid. wikipedia.org Both α- and β-muricholic acids are then conjugated, primarily with taurine, to form tauro-α-muricholic acid and tauro-beta-muricholic acid, respectively.

Upon entering the gut, these conjugated forms are deconjugated by bacterial BSHs. nih.gov The resulting unconjugated muricholic acids can then be interconverted through bacterial epimerization. For instance, α-muricholic acid can be converted to β-muricholic acid and vice versa. nih.gov Furthermore, muricholic acids can be converted to other forms, such as ω-muricholic acid, by the gut microbiota. wikipedia.org

These microbially-modified muricholic acids can be reabsorbed from the intestine, return to the liver via the portal circulation, and be re-conjugated and re-secreted, thus participating in the enterohepatic circulation. This continuous cycle of hepatic synthesis, conjugation, intestinal deconjugation, and microbial transformation results in a diverse pool of bile acid species, each with distinct signaling properties and metabolic effects. For example, tauro-beta-muricholic acid is known to be an antagonist of the FXR receptor, a key regulator of bile acid, lipid, and glucose metabolism. wikipedia.org

Table 2: Summary of Key Transformations in the Metabolic Network of Tauro-beta-muricholic Acid

| Transformation | Location | Key Enzyme(s)/Process | Substrate(s) | Product(s) |

| Precursor Synthesis | Liver | CYP7A1, CYP27A1, etc. | Cholesterol | Chenodeoxycholic acid (CDCA) |

| Muricholic Acid Formation | Liver (mice) | Cyp2c70 | CDCA, Ursodeoxycholic acid | α-muricholic acid, β-muricholic acid |

| Conjugation | Liver | BACS, BAAT | β-muricholic acid, Taurine | Tauro-beta-muricholic acid |

| Deconjugation | Intestine | Bacterial Bile Salt Hydrolases (BSHs) | Tauro-beta-muricholic acid | β-muricholic acid, Taurine |

| Epimerization | Intestine | Bacterial Hydroxysteroid Dehydrogenases (HSDHs) | α-muricholic acid | β-muricholic acid |

Biological Roles and Signaling Pathways of Tauro Beta Muricholic Acid in Research Models

Nuclear Receptor Modulation by Bile Acids

Bile acids, including TβMCA, are crucial modulators of nuclear receptors, which are key transcription factors governing metabolic gene expression. The primary nuclear receptor target for TβMCA is the Farnesoid X Receptor (FXR).

Interactions with Farnesoid X Receptor (FXR) and Ligand Binding

Tauro-beta-muricholic acid is recognized as a potent, naturally occurring antagonist of the Farnesoid X Receptor (FXR). nih.govnih.govnih.gov In research models, it acts as a competitive and reversible antagonist with an IC₅₀ value—the concentration required to inhibit 50% of the receptor's activity—of approximately 40 μM. nih.govyoutube.comnih.gov This antagonistic activity is a key feature of its biological function.

Studies using germ-free mice have been particularly insightful, revealing that these mice have significantly elevated levels of TβMCA. youtube.com This accumulation leads to the pronounced inhibition of FXR signaling, especially within the intestine. youtube.comresearchgate.netnih.gov The gut microbiota plays a crucial role in metabolizing TβMCA; its presence reduces TβMCA levels, thereby relieving the inhibition on FXR. nih.govyoutube.com This interaction highlights a direct biochemical link between the gut microbiome, bile acid profiles, and nuclear receptor signaling. nih.gov The primary site of this FXR antagonism by TβMCA is the intestine, with hepatic FXR signaling being less directly affected. youtube.comresearchgate.net

Table 1: FXR Interaction Profile of Tauro-beta-muricholic Acid This interactive table summarizes the key characteristics of TβMCA's interaction with the Farnesoid X Receptor.

| Feature | Description | Source |

|---|---|---|

| Role | Antagonist | nih.govepfl.ch |

| Type | Competitive, Reversible | nih.govyoutube.com |

| IC₅₀ | 40 μM | nih.govnih.gov |

| Primary Site of Action | Intestine | youtube.comnih.gov |

Modulation of Small Heterodimer Partner (SHP) Expression

The Small Heterodimer Partner (SHP) is an atypical nuclear receptor that lacks a DNA-binding domain and acts as a corepressor for many other nuclear receptors. Its expression is a well-established downstream target of FXR activation. epfl.chfrontiersin.orgnih.gov Consequently, by inhibiting FXR, TβMCA indirectly modulates the expression of SHP.

Table 2: Effect of TβMCA on FXR Target Gene Expression in the Intestine This table details the regulatory effect of TβMCA on key genes downstream of FXR signaling.

| Target Gene | Regulatory Effect | Mechanism | Source |

|---|---|---|---|

| SHP | Downregulation | Inhibition of FXR signaling pathway | nih.govepfl.ch |

| FGF15 | Downregulation | Inhibition of FXR signaling pathway | nih.govepfl.ch |

G Protein-Coupled Receptor Activation

Beyond nuclear receptors, bile acids are also known ligands for G protein-coupled receptors (GPCRs), most notably the Takeda G protein-coupled receptor 5 (TGR5).

Downstream Signaling Cascades

Activation of TGR5 by its agonists initiates several downstream signaling cascades. The canonical pathway involves the coupling to a Gαs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. nih.gov This elevation in cAMP can then activate Protein Kinase A (PKA) and other downstream effectors. nih.gov

A significant outcome of TGR5 activation, particularly in the enteroendocrine L-cells of the intestine, is the stimulation of glucagon-like peptide-1 (GLP-1) secretion. nih.govbath.ac.uk GLP-1 is a critical incretin (B1656795) hormone that enhances insulin (B600854) secretion, promotes satiety, and plays a key role in glucose homeostasis. While these are the established downstream effects of TGR5 activation, they are triggered by potent TGR5 agonists. Given the lack of evidence for direct TβMCA agonism, these specific cascades are not directly attributed to TβMCA itself but to other bile acids that effectively activate the receptor.

Influence on Metabolic Homeostasis in In Vitro and Ex Vivo Systems

The primary mechanism through which TβMCA influences metabolic homeostasis in research models is its potent antagonism of intestinal FXR. This action has been linked to several beneficial metabolic outcomes. In animal models, elevated intestinal TβMCA levels are associated with resistance to high-fat diet-induced obesity, fatty liver disease, and diabetes. youtube.comyoutube.com By inhibiting intestinal FXR, TβMCA can prevent the development of metabolic disorders in mice fed a high-fat diet. nih.gov

In vitro studies have further elucidated its cellular effects. In human-derived liver cancer cells (HepG2) and primary rat and mouse hepatocytes, TβMCA demonstrated protective effects against apoptosis (programmed cell death) induced by toxic bile acids or free fatty acids. bath.ac.uk It was found to restrict this hepatocellular apoptosis by preserving the mitochondrial membrane potential and inhibiting the translocation of the pro-apoptotic protein Bax to the mitochondria. bath.ac.uk

Table 3: Observed Metabolic Effects of TβMCA in Research Models This interactive table summarizes the influence of TβMCA on various metabolic parameters as seen in laboratory studies.

| System/Model | Finding | Implication | Source |

|---|---|---|---|

| High-Fat Diet-Fed Mice | Increased intestinal TβMCA associated with resistance to obesity, fatty liver, and diabetes. | Intestinal FXR antagonism is protective against metabolic syndrome. | youtube.comyoutube.comnih.gov |

| Germ-Free Mice | Elevated TβMCA levels lead to reduced susceptibility to metabolic disorders. | Gut microbiota modulation of TβMCA levels is key to metabolic health. | youtube.com |

| Hepatocyte Cultures (In Vitro) | Restricts apoptosis induced by toxic agents. | Possesses cytoprotective properties in liver cells. | bath.ac.uk |

| Gallbladder Bile (Ex Vivo) | Deconjugated by bacterial BSH enzymes. | Microbiota can regulate the activity of this signaling molecule. |

Hepatic Lipid and Glucose Metabolism Studies

Tauro-beta-muricholic acid (TβMCA), a primary bile acid in mice, has been identified as a significant signaling molecule in the regulation of hepatic lipid and glucose metabolism, primarily through its interaction with the farnesoid X receptor (FXR). nih.govnih.govyoutube.com TβMCA acts as a natural antagonist of FXR, a nuclear receptor that plays a crucial role in controlling the synthesis and metabolism of bile acids, lipids, and glucose. nih.govnih.govmdpi.comcaymanchem.com

The antagonism of FXR by TβMCA has been shown to influence several metabolic pathways. For instance, in germ-free mice, which have elevated levels of TβMCA, there is an inhibition of intestinal FXR signaling. nih.govnih.gov This leads to a cascade of events that ultimately affect hepatic metabolism. The inhibition of intestinal FXR by TβMCA has been linked to reduced ceramide production in the intestine, which in turn can alleviate endoplasmic reticulum stress in hepatocytes and modulate enzymes involved in gluconeogenesis, such as pyruvate (B1213749) carboxylase and citrate (B86180) synthase, leading to reduced hepatic glucose production. nih.gov

Furthermore, research in mouse models has demonstrated that the modulation of gut microbiota can alter TβMCA levels, thereby impacting host metabolism. For example, treatment with the antioxidant tempol (B1682022) was found to reduce the abundance of Lactobacillus species in the gut, leading to an accumulation of intestinal TβMCA. nih.gov This increase in the FXR antagonist was associated with decreased diet-induced obesity. nih.gov Similarly, studies in germ-free mice on a high-fat diet showed that elevated TβMCA levels made them less prone to obesity and metabolic disorders. nih.gov These findings highlight the intricate interplay between the gut microbiota, TβMCA levels, and host metabolic health.

The role of TβMCA in lipid metabolism is further underscored by studies showing that alterations in its levels can impact hepatic lipid accumulation. rsc.org While some bile acids can ameliorate fatty liver disease, the specific effects of TβMCA are tied to its FXR antagonistic activity. mdpi.comrsc.org By inhibiting FXR, TβMCA can influence the expression of genes involved in lipid homeostasis. nih.gov

It is important to note that there are significant species differences in bile acid composition, with TβMCA being a potent FXR antagonist in mice, a feature not shared by the predominant human bile acids. rupress.orgnih.gov This makes direct extrapolation of findings from mouse models to human physiology complex. rupress.org

Table 1: Impact of Tauro-beta-muricholic Acid on Hepatic Metabolism in Research Models

| Model System | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Germ-free mice | Reduced susceptibility to high-fat diet-induced obesity and metabolic disorders. | Elevated intestinal TβMCA levels leading to FXR antagonism. | nih.gov |

| Mice treated with tempol | Decreased diet-induced obesity. | Altered gut microbiota, leading to increased intestinal TβMCA and subsequent inhibition of FXR signaling. | nih.gov |

| Germ-free mice | Inhibition of intestinal FXR signaling. | Accumulation of TβMCA. | nih.gov |

| Mice with altered gut microbiota | Modulation of hepatic lipid and glucose metabolism. | Changes in TβMCA levels influencing FXR signaling. | nih.govnih.gov |

| High-fat diet-fed mice | Intestinal FXR inhibition by a TβMCA derivative improved obesity, insulin resistance, and liver steatosis. | Lowered serum ceramide levels. | rupress.org |

Intestinal Epithelial Cell Responses

The interaction of Tauro-beta-muricholic acid (TβMCA) with intestinal epithelial cells is primarily mediated through its role as an antagonist of the farnesoid X receptor (FXR). nih.govnih.gov FXR is highly expressed in the intestine and is a key regulator of bile acid homeostasis and gut barrier function. mdpi.comresearchgate.net

In murine models, TβMCA has been shown to inhibit FXR signaling in the ileum. nih.govmdpi.com This inhibition can lead to a downstream effect on the expression of FXR target genes, such as the fibroblast growth factor 15 (FGF15), the mouse ortholog of human FGF19. nih.govmdpi.com The gut microbiota plays a crucial role in modulating the levels of TβMCA in the intestine. nih.gov Germ-free mice, which lack gut microbiota, have elevated levels of TβMCA, leading to the antagonism of intestinal FXR signaling. nih.govmdpi.com Conversely, the presence of a conventional gut microbiota reduces TβMCA levels, thereby relieving FXR inhibition. nih.gov

Studies have demonstrated that the inhibition of intestinal FXR by TβMCA can have significant physiological consequences. For example, the accumulation of TβMCA in the intestine of mice treated with the antioxidant tempol resulted in the inhibition of FXR signaling, which was linked to protection against diet-induced obesity. nih.gov This suggests that the response of intestinal epithelial cells to TβMCA, through the modulation of FXR, can influence systemic metabolic processes.

Furthermore, research using a glycine-conjugated derivative of β-muricholic acid (G-β-MCA) in a mouse model of liver fibrosis demonstrated improvements in gut barrier function. nih.gov This treatment led to an enrichment of taurine-conjugated muricholic acid in the small intestine, which was associated with a decrease in the hydrophobicity of the bile acid pool in the intestine. nih.gov

Table 2: Effects of Tauro-beta-muricholic Acid on Intestinal Epithelial Cells

| Effect | Mechanism | Model System | Reference |

|---|---|---|---|

| Inhibition of FXR signaling | Antagonism of the farnesoid X receptor (FXR) | Murine models (ileum) | nih.govmdpi.com |

| Regulation of FGF15 expression | Downregulation following intestinal FXR inhibition | Mice | nih.gov |

| Modulation by gut microbiota | Gut bacteria metabolize TβMCA, altering its concentration and thus its effect on FXR. | Germ-free and conventional mice | nih.gov |

| Improved gut barrier function | Reduced intestinal bile acid hydrophobicity and absorption. | Cyp2c70 knockout mice treated with G-β-MCA | nih.gov |

Anti-Apoptotic Effects in Hepatocellular Models

Tauro-beta-muricholic acid (TβMCA) has demonstrated protective effects against apoptosis in liver cells. nih.govscilit.com Research has shown that TβMCA can inhibit hepatocellular apoptosis induced by other, more toxic bile acids, such as glycochenodeoxycholic acid (GCDCA), as well as by the free fatty acid palmitate. nih.gov

The primary mechanism behind this anti-apoptotic effect appears to be the preservation of the mitochondrial membrane potential. nih.gov In in vitro studies using human Ntcp-transfected HepG2 cells and primary hepatocytes from rats and mice, co-incubation with TβMCA significantly reduced the apoptosis induced by GCDCA. nih.gov While GCDCA caused a reduction in the mitochondrial membrane potential, the combination treatment with TβMCA restored it to control levels. nih.gov

Furthermore, TβMCA was found to inhibit the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a critical step in the intrinsic pathway of apoptosis. nih.gov By preventing this translocation, TβMCA helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors. nih.gov These findings suggest that TβMCA may have a therapeutic potential in ameliorating liver injury in conditions characterized by increased hepatocyte apoptosis, such as cholestasis. nih.gov

Table 3: Anti-Apoptotic Mechanisms of Tauro-beta-muricholic Acid in Hepatocellular Models

| Inducer of Apoptosis | Model System | Key Anti-Apoptotic Effect of TβMCA | Mechanism | Reference |

|---|---|---|---|---|

| Glycochenodeoxycholic acid (GCDCA) | Human Ntcp-transfected HepG2 cells, primary rat and mouse hepatocytes | Reduced apoptosis | Preservation of mitochondrial membrane potential; Inhibition of Bax translocation to mitochondria | nih.gov |

| Palmitate | Human Ntcp-transfected HepG2 cells, primary rat and mouse hepatocytes | Restored mitochondrial membrane potential | Preservation of mitochondrial integrity | nih.gov |

Contributions to Animal Model Research on Bile Acid Physiology

Tauro-beta-muricholic acid (TβMCA) and its unconjugated form, β-muricholic acid, are central to the study of bile acid physiology in animal models, particularly in mice, where they are major components of the bile acid pool. nih.govwikipedia.org Their unique properties, especially the potent antagonism of the farnesoid X receptor (FXR) by TβMCA, have made them invaluable tools for dissecting the complex roles of bile acids in metabolism and disease. nih.govnih.govcaymanchem.com

TβMCA has also been pivotal in research on cholestatic liver diseases. nih.gov In a rat liver perfusion model, TβMCA was shown to preserve bile flow (choleresis) even under conditions of microtubule dysfunction induced by colchicine, a state where other bile acids like taurocholic acid cause cholestasis. nih.gov This highlights the potential protective effects of TβMCA in maintaining bile flow during liver injury.

Furthermore, mouse models with altered bile acid composition, such as the Cyp2c70 knockout mouse which has a more "human-like" hydrophobic bile acid pool, have been used to study the therapeutic potential of muricholic acid derivatives. nih.govresearchgate.net In these models, administration of glycine-β-muricholic acid, a derivative of TβMCA, has been shown to alleviate liver fibrosis and improve gut barrier function. nih.gov

The study of TβMCA in various mouse models, including those of Alzheimer's disease, has also provided insights into the potential systemic effects of altered bile acid profiles. nih.gov For example, changes in the levels of TβMCA and other bile acids have been observed in the livers of mouse models of Alzheimer's, suggesting a link between bile acid metabolism and neurodegenerative processes. nih.gov

Table 4: Key Contributions of Tauro-beta-muricholic Acid to Animal Model Research

| Research Area | Animal Model | Key Finding | Significance | Reference |

|---|---|---|---|---|

| Gut Microbiota & Metabolism | Germ-free mice | TβMCA accumulates and inhibits intestinal FXR. | Demonstrates microbiota's role in regulating host metabolism via bile acid signaling. | nih.govnih.gov |

| Cholestasis | Colchicine-treated rat liver | TβMCA preserves choleresis. | Highlights potential protective effects of TβMCA in liver injury. | nih.gov |

| Liver Fibrosis | Cyp2c70 knockout mice | A TβMCA derivative alleviates fibrosis and improves gut barrier function. | Provides a model for testing therapeutic interventions for liver disease. | nih.gov |

| Neurodegenerative Disease | Alzheimer's disease mouse models | Altered levels of TβMCA in the liver. | Suggests a link between bile acid metabolism and systemic diseases. | nih.gov |

| Obesity and Diabetes | High-fat diet-fed mice | Increased intestinal TβMCA is associated with resistance to obesity and diabetes. | Identifies TβMCA as a key molecule in metabolic health. | caymanchem.com |

Integrative Research Applications and Future Perspectives

Elucidating Bile Acid-Mediated Inter-Organ Communication

TβMCA has been identified as a key signaling molecule in the intricate communication network between the gut and the liver, often referred to as the gut-liver axis. nih.govnih.gov Its primary mechanism of action involves its role as a potent antagonist of the farnesoid X receptor (FXR), a nuclear receptor that governs the synthesis of bile acids. nih.govwikipedia.orgresearchgate.net

In the intestine, particularly the ileum, bile acids activate FXR, which in turn induces the expression of fibroblast growth factor 15 (FGF15) in mice. nih.govnih.gov FGF15 then travels to the liver via the portal vein, where it suppresses the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.govresearchgate.net TβMCA counteracts this process. By antagonizing FXR in the ileum, TβMCA reduces FGF15 production, thereby relieving the inhibition on hepatic CYP7A1 and stimulating bile acid synthesis. nih.govnih.govresearchgate.net This positions TβMCA as a crucial modulator of the negative feedback loop that controls the size and composition of the bile acid pool. The use of TβMCA-d4 as an internal standard allows for accurate measurement of TβMCA levels, enabling researchers to dissect these complex inter-organ signaling pathways. caymanchem.comnih.gov

Bile acids also activate other receptors, such as the G protein-coupled bile acid receptor 1 (TGR5), which is involved in regulating glucose homeostasis, energy expenditure, and inflammatory responses. nih.govyoutube.commdpi.com While TβMCA is primarily known for its FXR antagonism, the precise quantification facilitated by TβMCA-d4 helps in building a comprehensive picture of how different bile acids collectively influence the TGR5 and FXR signaling pathways to maintain metabolic health. nih.govmdpi.comresearchgate.net

Investigating Dysregulated Bile Acid Metabolism in Disease Models (non-clinical)

The ability to accurately quantify TβMCA using its deuterated form has shed light on its involvement in various metabolic disorders in preclinical models. Research has shown that altered levels of TβMCA are associated with conditions such as obesity, non-alcoholic fatty liver disease (NAFLD), and diabetes. caymanchem.combiomol.comoup.com

For instance, studies have found that mice resistant to high-fat diet-induced obesity, fatty liver, and diabetes exhibit increased intestinal levels of TβMCA. caymanchem.combiomol.com This suggests a potentially protective role for this FXR antagonist in these metabolic conditions. In contrast, other studies have linked elevated TβMCA to inflammatory states. In a murine model of liver inflammation induced by antimony and/or copper, levels of TβMCA were significantly upregulated in both serum and the liver. mdpi.com This increase was associated with the inhibition of the FXR signaling pathway in the liver and ileum, leading to increased bile acid synthesis and subsequent liver inflammation. mdpi.com

The application of TβMCA-d4 in these non-clinical disease models is crucial for establishing the relationship between TβMCA concentrations and pathological states. nih.govmdpi.com By providing precise measurements, it helps researchers understand how disruptions in bile acid metabolism, specifically the balance between FXR agonists and antagonists like TβMCA, contribute to the progression of metabolic diseases. oup.commdpi.com

Advances in Understanding Host-Microbiome-Bile Acid Interactions

One of the most significant areas of research illuminated by the study of TβMCA involves the profound influence of the gut microbiota on bile acid metabolism. nih.govnih.gov TβMCA levels are dramatically regulated by the presence and composition of intestinal bacteria. researchgate.net

Studies comparing germ-free (GF) mice with conventionally raised mice have been particularly revealing. GF mice exhibit high accumulations of TβMCA. caymanchem.comnih.gov However, when these mice are colonized with gut microbiota from a conventional donor, the levels of TβMCA are significantly reduced. caymanchem.combiomol.comnih.gov This demonstrates that gut bacteria actively metabolize and reduce the concentration of this potent FXR antagonist. nih.govresearchgate.net The enzymatic machinery of the gut microbiota, particularly bile salt hydrolases (BSH), plays a gateway role in modifying conjugated bile acids like TβMCA. pnas.org

This microbial regulation of an endogenous FXR antagonist has significant physiological consequences. By reducing TβMCA levels, the gut microbiota effectively alleviates FXR inhibition in the ileum, which in turn suppresses bile acid synthesis in the liver. nih.govresearchgate.net Therefore, the host-microbiome interplay is a critical determinant of bile acid homeostasis. The use of TβMCA-d4 as a standard is essential for quantifying these microbiota-driven shifts in the bile acid pool, providing a deeper understanding of how microbial dysbiosis could lead to metabolic diseases through the disruption of bile acid signaling. oup.comnih.gov

Emerging Methodologies and Research Directions in Deuterated Bile Acid Applications

The use of deuterated compounds like Tauro-beta-muricholic Acid-d4 Sodium Salt is a cornerstone of modern metabolomics, particularly in the field of Stable Isotope-Resolved Metabolomics (SIRM). nih.govspringernature.com These stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantification in liquid chromatography-mass spectrometry (LC-MS) analyses. nih.govmdpi.commedchemexpress.com

Key Methodological Advantages:

Accurate Quantification: TβMCA-d4 is used as an internal standard to correct for variations during sample preparation and analysis, enabling precise measurement of endogenous TβMCA. caymanchem.comcaymanchem.com

Metabolic Flux Analysis: While TβMCA-d4 itself is primarily used for quantification, the broader application of stable isotope labeling allows researchers to trace the metabolic fate of various precursors into the bile acid pool, providing insights into the dynamics of metabolic networks. nih.gov

Addressing Matrix Effects: In complex biological matrices like plasma or tissue homogenates, deuterated standards help overcome the issue of ion suppression or enhancement, ensuring data accuracy. nih.gov

Future research will likely see an expanded use of panels of deuterated bile acids, including TβMCA-d4, to create comprehensive metabolic profiles. caymanchem.com This will allow for a more holistic understanding of how the entire bile acid pool shifts in response to diet, disease, or therapeutic interventions. oup.comfrontiersin.org As analytical platforms become more sensitive, the need for high-purity, well-characterized internal standards like TβMCA-d4 will only increase, pushing forward the frontiers of metabolic research and drug discovery. nih.govnih.gov

Q & A

Q. How is Tauro-beta-muricholic Acid-d4 Sodium Salt utilized as an internal standard for quantifying endogenous bile acids in biological samples?

Methodological Answer: this compound serves as a deuterated internal standard (IS) in mass spectrometry (MS)-based assays. Its four deuterium atoms ensure minimal isotopic overlap with the unlabeled analyte, enabling precise quantification via stable isotope dilution. Key steps include:

- Calibration Curve Preparation : Spiking known concentrations of the IS into calibration standards to account for extraction efficiency and ion suppression .

- Sample Preparation : Adding a fixed amount of IS to biological matrices (e.g., serum, feces) prior to extraction to normalize variability during sample processing .

- LC-MS/MS Parameters : Monitoring transitions specific to the deuterated IS (e.g., m/z shifts due to D4 labeling) to distinguish it from endogenous bile acids .

- Data Normalization : Ratios of analyte-to-IS peak areas are used to calculate absolute concentrations, correcting for instrument drift or matrix effects .

Q. What storage and handling protocols are essential to maintain the stability of this compound?

Methodological Answer: Stability is critical for reproducible results:

- Storage : Aliquot and store at -20°C in airtight containers to prevent degradation via hydrolysis or oxidation. Repeated freeze-thaw cycles should be avoided .

- Solubility : Reconstitute in DMSO (for stock solutions) and dilute in saline or MS-compatible buffers (e.g., methanol:water mixtures) to avoid precipitation .

- Purity Verification : Use HPLC or LC-MS to confirm purity (>95%) before experimental use, especially after long-term storage .

Q. How should researchers prepare stock solutions of this compound for in vitro or in vivo studies?

Methodological Answer:

- Stock Solution Preparation : Dissolve the compound in DMSO (10 mM initial concentration) to ensure solubility, followed by dilution in saline or cell culture media. For example:

- Working Solution Stability : Prepare fresh dilutions daily to avoid degradation. Validate stability under experimental conditions (e.g., pH, temperature) using LC-MS .

Advanced Research Questions

Q. What methodological considerations are critical when optimizing mass spectrometry parameters for this compound detection?

Methodological Answer: Optimization ensures sensitivity and specificity:

- Ionization Mode : Use electrospray ionization (ESI) in negative ion mode, as bile acids are ionized via deprotonation .

- Collision Energy : Fine-tune collision-induced dissociation (CID) energy to maximize fragment ion yield (e.g., m/z 541.71 → 80 Da for sulfate cleavage) .

- Chromatographic Separation : Employ C18 columns with mobile phases (e.g., methanol:ammonium acetate) to resolve structural analogs (e.g., tauro-α/γ-muricholic acids) .

- Dwell Time Adjustment : Allocate sufficient dwell time to avoid peak splitting, particularly in complex matrices like fecal extracts .

Q. How can researchers address matrix effects or ion suppression when quantifying bile acids using deuterated internal standards?

Methodological Answer:

- Matrix-Matched Calibration : Prepare calibration curves in the same biological matrix (e.g., charcoal-stripped serum) to mimic sample conditions .

- Standard Addition : Spike increasing analyte concentrations into patient samples to assess recovery rates and matrix interference .

- Post-Column Infusion : Introduce the IS post-column during LC-MS runs to identify regions of ion suppression caused by co-eluting metabolites .

Q. What strategies are recommended for validating the specificity of this compound in complex biological matrices?

Methodological Answer:

- Cross-Reactivity Testing : Evaluate interference from structurally similar bile acids (e.g., taurocholic acid-d4, taurohyocholic acid-d4) using high-resolution MS (HRMS) to confirm unique fragmentation patterns .

- Recovery Experiments : Compare spiked vs. measured concentrations in matrices like liver homogenates or intestinal content to assess accuracy (target: 85–115% recovery) .

- Cross-Validation : Validate results with orthogonal methods (e.g., enzymatic assays or immunohistochemistry for bile acid transporters) .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in bile acid quantification between this compound and alternative internal standards?

Methodological Answer:

- Source Identification : Check for isotopic interference (e.g., natural abundance D0 vs. D4) or matrix-induced adduct formation (e.g., sodium adducts) using HRMS .

- Batch Consistency : Verify IS purity across batches via COA (Certificate of Analysis) and recalibrate instruments if degradation is suspected .

- Method Harmonization : Align extraction protocols (e.g., solid-phase extraction vs. protein precipitation) with published guidelines for bile acid analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.